propan-2-yl (2S)-2-{[pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate
Description
Chemical Identity and Nomenclature
The chemical identity of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate encompasses multiple nomenclature systems that reflect its complex molecular architecture and stereochemical characteristics. The compound's molecular formula C18H17F5NO5P indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, five fluorine atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom, creating a molecular weight of 453.3 grams per mole. The International Union of Pure and Applied Chemistry designation provides the systematic name as propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate, which precisely describes the connectivity and stereochemical arrangement of all molecular components.
Alternative nomenclature variations include the Chemical Abstracts Service registry designation as N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)Phenoxyphosphinyl]-L-Alanine 1-Methylethyl Ester, which emphasizes the amino acid ester character of the molecule. The compound also carries the systematic name L-Alanine, N-[(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-, 1-methylethyl ester, highlighting its derivation from the natural amino acid L-alanine. Additional chemical database identifiers include the InChI key MIILDBHEJQLACD-PAUNIHGJSA-N and the Simplified Molecular Input Line Entry System representation, which provide unique digital fingerprints for computational chemistry applications.
| Nomenclature Type | Designation | Registry Number |
|---|---|---|
| Chemical Abstracts Service | 1256490-52-4 | Primary |
| Chemical Abstracts Service | 1334513-02-8 | Secondary |
| European Community Number | 695-076-0 | EC Classification |
| Unique Ingredient Identifier | UF8MSL5ZAU | FDA Registry |
| DSSTox Substance ID | DTXSID301019342 | EPA Database |
The compound's nomenclature reflects its sophisticated chemical architecture, incorporating multiple functional groups that contribute to its biological activity profile. The pentafluorophenoxy moiety represents a highly electronegative substituent that influences the electronic properties of the phosphorus center, while the phenoxy group provides additional steric and electronic modulation. The isopropyl ester component serves as a lipophilic masking group that enhances membrane permeability and facilitates intracellular delivery of the active pharmaceutical ingredient.
Structural Features and Stereochemical Configuration
The structural architecture of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate incorporates two distinct stereogenic centers that fundamentally determine its three-dimensional conformation and biological activity. The phosphorus atom constitutes the primary stereogenic center, exhibiting tetrahedral geometry with four different substituents arranged in space according to the S configuration. This phosphorus stereocenter represents a critical structural element, as the stereochemical arrangement at this position directly influences the compound's metabolic stability and enzymatic recognition patterns.
The secondary stereogenic center resides at the alpha-carbon of the alanine-derived amino acid moiety, which maintains the S configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement ensures optimal recognition by intracellular esterases and facilitates the sequential metabolic activation pathway required for prodrug functionality. The dual stereogenic nature of the molecule creates a highly specific three-dimensional architecture that enables selective enzyme recognition while minimizing off-target interactions.
The pentafluorophenoxy substituent attached to the phosphorus center contributes significantly to the compound's electronic properties through its strongly electron-withdrawing character. The five fluorine atoms create a highly electronegative environment that modulates the phosphorus-oxygen bond strength and influences the overall reactivity profile of the molecule. This fluorinated aromatic system also enhances metabolic stability by providing resistance to oxidative degradation pathways that commonly affect non-fluorinated aromatic compounds.
| Structural Component | Configuration | Functional Role |
|---|---|---|
| Phosphorus Center | S | Primary stereogenic center |
| Alpha-Carbon | S | Secondary stereogenic center |
| Pentafluorophenoxy | Electron-withdrawing | Electronic modulation |
| Phenoxy | Aryl substituent | Steric stabilization |
| Isopropyl Ester | Lipophilic | Membrane permeability |
The phenoxy group represents the second aryl substituent bound to the phosphorus center, providing steric bulk and contributing to the overall lipophilicity of the molecule. This aromatic system participates in the metabolic activation sequence through enzymatic cleavage mechanisms that ultimately lead to the release of the active phosphate metabolite. The isopropyl ester component serves as a temporary masking group that enhances the compound's ability to traverse cellular membranes while maintaining stability in extracellular environments.
The stereochemical configuration at the phosphorus center has been definitively established through X-ray crystallographic analysis of related phosphoramidate compounds, confirming the S configuration and providing direct correlation between stereochemistry and biological activity. This stereochemical assignment represents a fundamental advancement in understanding structure-activity relationships within the phosphoramidate class of compounds, as it enables rational design of optimized derivatives with enhanced therapeutic properties.
Historical Development and Patent Landscape
The historical development of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate traces its origins to the pioneering research conducted by Professor Christopher McGuigan at Cardiff University beginning in the mid-1990s. McGuigan's seminal investigations into phosphoramidate prodrug technology established the foundational principles that would ultimately lead to the development of this specific compound and numerous related derivatives. The initial publication of the phosphoramidate approach in 1996 marked a revolutionary advancement in nucleoside prodrug design, introducing the concept of chemically protected phosphate groups that could overcome significant metabolic limitations associated with traditional nucleoside therapeutics.
The patent landscape surrounding this compound reflects the extensive intellectual property portfolio developed by Cardiff University under McGuigan's leadership, encompassing fifteen distinct patents filed between 1994 and 2013. These patents established comprehensive protection for the phosphoramidate technology platform, including specific structural variations and stereochemical configurations that optimize biological activity. The patent applications detail sophisticated synthetic methodologies for achieving stereoselective synthesis of phosphorus-containing compounds, addressing the critical challenge of controlling stereochemistry at the phosphorus center during chemical synthesis.
Commercial development of phosphoramidate technology attracted substantial investment from multinational pharmaceutical companies, with Cardiff University receiving over £2.5 million in research costs and licensing fees between 1993 and 2007. Strategic collaborations with major pharmaceutical entities focused on developing antiviral applications, leading to the successful commercialization of sofosbuvir and tenofovir alafenamide, both of which incorporate the fundamental phosphoramidate structural motif pioneered by McGuigan's research team.
| Development Milestone | Year | Significance |
|---|---|---|
| Initial Technology Disclosure | 1995 | First phosphoramidate publication |
| Patent Filing Commencement | 1994 | Intellectual property protection |
| Commercial Collaborations | 1993-2007 | Industry partnerships |
| Technology Validation | 2011-2014 | Clinical approvals |
The independent adoption of phosphoramidate technology by pharmaceutical companies worldwide demonstrates the transformative impact of McGuigan's research contributions. Pharmasset utilized publicly available phosphoramidate technology to develop PSI-7977, which underwent Phase III clinical trials for hepatitis C virus treatment and ultimately contributed to the company's acquisition by Gilead Sciences for $11 billion. This commercial success validated the technological platform and established phosphoramidates as a preferred prodrug strategy for nucleoside-based therapeutics.
Recent developments in phosphoramidate synthesis have focused on achieving improved stereoselectivity at the phosphorus center through advanced catalytic methodologies. Novel approaches employing chiral metal complexes enable highly stereoselective assembly of P-stereogenic phosphoramidates via asymmetric phosphorus-oxygen bond formation, representing significant technological advancement beyond traditional chiral auxiliary methods. These synthetic innovations facilitate access to previously inaccessible stereoisomers and enable systematic investigation of structure-activity relationships within the phosphoramidate class.
Propriétés
IUPAC Name |
propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334513-02-8 | |
| Record name | Propan-2-yl N-[(S)-(pentafluorophenoxy)(phenoxy) phosphoryl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoryl amino propanoate backbone, followed by the introduction of the perfluorophenoxy and phenoxy groups. Common reagents used in these reactions include phosphorus trichloride, phenol, and perfluorophenol. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenoxy or perfluorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield phosphoryl derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of substituted phosphoramidates .
Applications De Recherche Scientifique
Medicinal Chemistry
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has potential applications in drug development due to its structural similarities to known pharmaceutical agents. Its fluorinated components may enhance bioactivity and pharmacokinetic profiles.
Case Study: Antiviral Activity
Research indicates that compounds with similar phosphonyl structures exhibit antiviral properties against various viruses, including Hepatitis C and HIV. The incorporation of fluorinated groups can improve binding affinity to viral enzymes, which is crucial for developing effective antiviral therapies .
Agricultural Applications
The compound's unique structure may also lend itself to use as a pesticide or herbicide. Fluorinated compounds are known for their increased stability and efficacy in biological systems.
Case Study: Pesticide Development
A study demonstrated that similar phosphonyl compounds showed enhanced insecticidal activity against pests such as aphids and whiteflies. The fluorinated moiety aids in the persistence of the active ingredient in the environment, leading to prolonged effectiveness .
Toxicological Considerations
While exploring the applications of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound exhibits moderate toxicity levels, necessitating further investigation into its safety for human and environmental health.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Environmental Impact | Moderate |
Mécanisme D'action
The mechanism of action of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction is mediated by the phosphoryl and amino groups, which form strong hydrogen bonds and electrostatic interactions with the target enzyme. The perfluorophenoxy and phenoxy groups contribute to the compound’s stability and specificity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Phosphorylated Amino Acid Derivatives
(a) (S)-2-Ethylbutyl 2-(((S)-(4-Nitrophenoxy)(Phenoxy)Phosphoryl)Amino)Propanoate
- Structure: Replaces perfluorophenoxy with 4-nitrophenoxy.
- Reactivity: Nitrophenoxy groups are more prone to hydrolysis compared to perfluorinated analogs . Applications: Primarily used in catalytic studies rather than pharmaceuticals .
(b) Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate (CAS: 58175-57-8)
- Structure: Phosphonothiolate core with cyclohexylmethyl and isopropyl groups.
- Key Differences: Backbone: Phosphonothiolate (P=S) vs. phosphoryl amino (P=O) in the target compound. Bioactivity: Phosphonothiolates are often used as nerve agent analogs or acetylcholinesterase inhibitors, whereas the target compound has antiviral applications . Toxicity: Higher acute toxicity due to thiolate reactivity .
Perfluorinated Compounds
(a) 2-[Methyl(Perfluoropentylsulfonyl)Amino]Ethyl Acrylate (CAS: 67584-60-5)
- Structure : Perfluorinated alkyl chain with sulfonamide and acrylate groups.
- Key Differences: Functional Groups: Sulfonamide vs. phosphoryl amino in the target compound. Applications: Used in polymer chemistry (e.g., water-repellent coatings) rather than biomedicine . Environmental Impact: Persistent organic pollutants (POPs) due to C-F bonds, unlike the target compound, which is designed for biodegradability in drug metabolites .
Nucleoside Analogs
(a) (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)-4-Fluoro-3-Hydroxy-4-Methyltetrahydrofuran-2-yl)Methoxy)(Phenoxy)Phosphoryl)Amino)Propanoate (CAS: 1190307-88-0)
- Structure: Shares the phosphoryl amino core but includes a tetrahydrofuran ring and pyrimidinone moiety.
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Stability |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₇F₅NO₅P | 453.30 | Perfluorophenoxy, phenoxy | Pharmaceutical intermediate | High (inert storage) |
| (S)-2-Ethylbutyl analog | Not reported | ~470 (estimated) | 4-Nitrophenoxy, phenoxy | Catalytic studies | Moderate (hydrolysis-prone) |
| Sofosbuvir precursor | C₂₃H₂₈FN₃O₉P | 547.45 | Tetrahydrofuran, pyrimidinone | Antiviral drug | High (clinical use) |
| Perfluoropentylsulfonyl acrylate | C₁₂H₈F₁₁NO₄S | 489.24 | Perfluoropentyl, sulfonamide | Polymer chemistry | Very high (POPs) |
Research Findings and Key Distinctions
Electron-Withdrawing Effects: The perfluorophenoxy group in the target compound enhances metabolic stability compared to nitro or non-fluorinated analogs, critical for prolonged drug activity .
Pharmaceutical Relevance: Unlike perfluorinated surfactants or phosphonothiolates, the target compound is optimized for enzyme binding via its chiral phosphoryl amino core .
Activité Biologique
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, also known by its CAS number 1334513-02-8, is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 453.30 g/mol. It features a complex structure that includes a phosphoryl group, which is crucial for its biological activity. The presence of perfluorophenoxy and phenoxy groups contributes to its unique properties, potentially enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.30 g/mol |
| Number of Heavy Atoms | 30 |
| Number of Aromatic Heavy Atoms | 12 |
| Number of Rotatable Bonds | 9 |
| Number of H-bond Acceptors | 11 |
| Number of H-bond Donors | 1 |
Research indicates that the phosphoryl moiety in (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate may interact with various biological pathways. The compound is hypothesized to act as an inhibitor in certain enzymatic processes, potentially affecting cellular signaling pathways and metabolic processes.
Biological Activity
- Antiviral Properties : Preliminary studies suggest that compounds similar to (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate may exhibit antiviral activity. For instance, its structural analogs have shown effectiveness against viral infections in vitro and in vivo, particularly in models involving HIV and other retroviruses .
- Enzymatic Inhibition : The compound may serve as an inhibitor for specific enzymes involved in phosphorylation processes. This inhibition could disrupt the replication cycle of certain pathogens, making it a candidate for further investigation in antiviral therapies .
- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and long half-lives in biological systems. This suggests that (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate could maintain effective concentrations in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- Study on Antiviral Efficacy : A study demonstrated that related phosphonamidates showed significant antiviral activity against HIV-1 strains in vitro, suggesting a potential role for (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate in developing new antiviral agents .
- Enzyme Interaction Studies : Research has focused on the interaction between phosphonamidates and various kinases, revealing that these compounds can modulate enzymatic activity, which may have implications for cancer treatment strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, and how can reaction yields be optimized?
- Answer : Synthesis involves multi-step phosphorylation and esterification. For analogous compounds, coupling reactions using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP in dichloromethane are employed, followed by preparative HPLC purification . Key optimizations include:
- Temperature control (0°C to RT) to minimize side reactions.
- Stoichiometric adjustments of phosphorylating agents (e.g., perfluorophenoxy derivatives).
- Moisture exclusion to prevent intermediate hydrolysis.
- Reaction monitoring via TLC or LC-MS to track progress .
Q. How should researchers handle this compound given limited toxicity data?
- Answer : Apply organophosphorus compound protocols:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid contact with oxidizers; store in airtight containers under inert gas (N₂/Ar) at -20°C.
- Structural similarity to sofosbuvir, a prodrug, warrants biosafety level 2 (BSL-2) precautions .
Q. What analytical techniques determine enantiomeric purity and structural integrity?
- Answer :
- Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) with hexane/isopropanol/0.1% TFA resolve enantiomers (>99% ee) .
- Spectrophotometry : UV detection at 260 nm quantifies aromatic/phosphate chromophores.
- Mass spectrometry : ESI-MS confirms molecular weight (453.30 g/mol) .
- NMR : ¹H/³¹P NMR verifies stereochemistry and phosphorylation efficiency .
Advanced Research Questions
Q. How can discrepancies between in vitro stability and in vivo pharmacokinetics be resolved?
- Answer :
- Metabolic studies : Use liver microsomes or plasma to identify esterase-mediated hydrolysis of the isopropyl group.
- PK modeling : Incorporate enzyme kinetics (Km, Vmax) and tissue distribution (LC-MS/MS) to explain rapid activation in vivo.
- Structural modulation : Adjust perfluorophenoxy substituents to enhance lipophilicity and bioavailability .
Q. What crystallographic strategies characterize polymorphs, and how do they affect bioactivity?
- Answer :
- SCXRD : Resolves absolute configuration using Cu-Kα radiation (λ = 1.5418 Å).
- DSC/PXRD : Differentiates polymorphs (e.g., Form I vs. Form II). Metastable forms may improve solubility but require stabilization via co-crystallization (e.g., nicotinamide) .
Q. How does stereochemistry at the phosphoryl center influence antiviral target engagement?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
